molecular formula C21H24N4O2 B11974309 ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B11974309
M. Wt: 364.4 g/mol
InChI Key: FPAWUGFBQDCRID-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a cyclohexenylethyl substituent at the 1-position and an ethyl ester group at the 3-position. The cyclohexenylethyl moiety may confer unique steric and electronic properties, influencing solubility, binding affinity, or reactivity compared to other derivatives.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-amino-1-[2-(cyclohexen-1-yl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C21H24N4O2/c1-2-27-21(26)17-18-20(24-16-11-7-6-10-15(16)23-18)25(19(17)22)13-12-14-8-4-3-5-9-14/h6-8,10-11H,2-5,9,12-13,22H2,1H3

InChI Key

FPAWUGFBQDCRID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the ethyl ester group and the cyclohexene moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name (Full IUPAC) Substituent at 1-Position Molecular Weight (g/mol) Key Findings/Applications References
Ethyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Hexyl 340.43 No specific activity reported; serves as a structural reference.
Methyl 2-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 4-(Ethoxycarbonyl)phenyl Not provided Demonstrates the impact of aromatic ester groups on electronic distribution.
Ethyl 2-amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3-(Trifluoromethyl)phenyl Not provided Trifluoromethyl group may enhance metabolic stability and lipophilicity.
Ethyl 2-amino-1-(3,5-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate 3,5-Dichlorophenyl Not provided Halogen substituents likely improve binding to hydrophobic pockets in biological targets.
2-Amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile (AHPQC) 4-Aminophenyl Not provided Exhibits 91% corrosion inhibition efficiency in acidic media via adsorption mechanisms.
Butyl 2-amino-1-[(2-methoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate 2-Methoxybenzyl Not provided Methoxy groups may influence solubility and π-π interactions.
Ethyl 2-amino-1-(2,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (ChemDiv 4112-3118) 2,5-Dimethylphenyl Not provided Used in high-throughput screening; methyl groups may enhance steric hindrance.
Ethyl 2-amino-1-(cyclohexylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate Cyclohexylmethyl Not provided Cyclohexyl group increases lipophilicity, potentially affecting membrane permeability.

Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Aromatic Substituents: The hexyl group in and cyclohexenylethyl in the target compound likely increase lipophilicity compared to aromatic substituents (e.g., 4-aminophenyl in ). This could enhance membrane permeability but reduce aqueous solubility.
  • Halogenated Derivatives : The 3,5-dichlorophenyl substituent in may improve interactions with hydrophobic protein pockets, a feature relevant in drug design.

Positional Isomerism

Compounds with pyrrolo[3,2-b]quinoxaline cores (e.g., ) vs. pyrrolo[2,3-b] systems (target compound) may exhibit altered electronic configurations or binding modes due to differences in nitrogen atom positioning.

Biological Activity

Ethyl 2-amino-1-(2-cyclohex-1-en-1-ylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of pyrroloquinoxalines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes:

  • Formation of the pyrroloquinoxaline core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Introduction of substituents : The cyclohexene moiety is introduced via alkylation or substitution reactions.
  • Final esterification : The carboxylic acid group is converted to an ester using ethanol and acid catalysts.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. This compound has been tested against various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated lower IC50 values compared to standard chemotherapeutics, suggesting a promising anticancer profile.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus18
Escherichia coli16
Pseudomonas aeruginosa15

The antimicrobial efficacy is assessed through disc diffusion methods, where larger zones of inhibition correlate with higher effectiveness against bacterial strains.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of bacterial cell membranes : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Apoptosis induction : Research indicates that certain quinoxaline derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have highlighted the therapeutic potential of quinoxaline derivatives:

  • A study published in Pharmaceutical Research reported that a related quinoxaline derivative exhibited significant cytotoxicity against multiple cancer cell lines while sparing normal cells .
  • Another research article indicated that quinoxaline derivatives showed dual activity as both anticancer and antimicrobial agents, making them suitable candidates for further development in drug formulation .

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